Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate
Description
Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate is a fluorinated aromatic propanoate ester characterized by a phenyl ring substituted with a fluorine atom at the meta-position and a methoxy group at the para-position. The ester functional group (methyl propanoate) enhances its lipophilicity, influencing its pharmacokinetic properties and reactivity.
Properties
IUPAC Name |
methyl 3-(3-fluoro-4-methoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3,5,7H,4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFGNSKYXYPMFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties. Medicine: It serves as a precursor in the synthesis of various drug candidates, particularly those targeting inflammatory and infectious diseases. Industry: The compound is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In antioxidant applications, it may neutralize free radicals through electron donation.
Molecular Targets and Pathways Involved:
Microbial Cell Membranes: Disruption of membrane structure and function.
Free Radicals: Neutralization through electron donation and stabilization.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Methyl 3-(4-Methoxyphenyl)Propanoate (CAS 15823-04-8)
- Structure : Lacks the meta-fluoro substituent.
- Molecular Weight : 194.227 g/mol .
- Key Differences: Reduced electronegativity and steric hindrance compared to the fluoro analog.
Methyl 3-(6-Hydroxy-4-Methoxybenzofuran-5-yl)Propanoate
- Structure : Features a benzofuran moiety instead of a phenyl ring, with a hydroxy group at C6 and methoxy at C3.
- Key Differences :
Methyl [4-(Trifluoromethyl)benzoyl]Acetate (CAS 38642-49-8)
- Structure : Substituted with a trifluoromethyl (-CF₃) group instead of fluorine and methoxy.
- Key Differences :
Thalidomide Analogs
- Methyl 3-(4-Nitrophthalimido)-3-(3,4-Dimethoxyphenyl)Propanoate (4NO2PDPMe) Exhibits potent uterus-relaxant activity in human myometrium, attributed to nitric oxide modulation . The nitro group enhances oxidative stability but may increase toxicity risks.
Methyl 3-[(4-Chlorophenyl)Sulfonyl]Propanoate
Data Table: Key Analogs and Properties
Biological Activity
Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate is an organic compound notable for its unique molecular structure, which includes a methyl ester group and a propanoate functional group. The presence of a fluorine atom and a methoxy group on the phenyl ring enhances its chemical reactivity and potential biological activity. This article delves into the biological activity of this compound, summarizing relevant research findings, potential pharmacological properties, and comparisons with similar compounds.
Molecular Formula
- Chemical Formula : C12H11F O3
- Molecular Weight : Approximately 224.21 g/mol
Structural Features
The compound features:
- A methyl ester group.
- A propiolate functional group.
- A phenyl ring substituted with a fluorine atom and a methoxy group.
These structural characteristics contribute to its lipophilicity, potentially influencing interactions with biological targets.
Pharmacological Properties
Research indicates that compounds with structural similarities to this compound often exhibit various biological activities, including:
- Anti-inflammatory effects
- Analgesic properties
- Anticancer activities
The specific interactions of this compound with biological pathways are not fully elucidated but suggest potential therapeutic applications.
Interaction Studies
Interaction studies focus on how this compound engages with various biological targets. The presence of the methoxy and fluoro substituents may enhance these interactions by modulating enzyme or receptor activity.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl 4-methoxybenzoate | Methoxy group on a benzoate | Commonly used as a flavoring agent |
| Ethyl 3-(4-fluorophenyl)propanoate | Fluorinated phenyl substituent | Exhibits anti-inflammatory properties |
| Methyl 2-(4-fluorophenyl)acetate | Acetate functional group | Potential analgesic effects |
| Methyl 2-(3-fluorophenyl)propanoate | Similar propanoate structure | Investigated for anticancer activity |
This table illustrates how this compound stands out due to its specific combination of functional groups, which may confer distinctive reactivity patterns and biological activities compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
